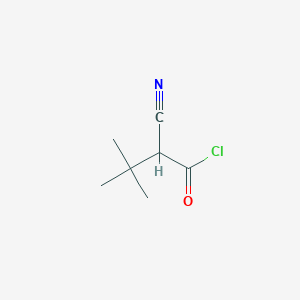

2-Cyano-3,3-dimethylbutanoyl chloride

Description

The Strategic Importance of Acyl Chlorides as Synthetic Intermediates

Acyl chlorides, also known as acid chlorides, are derivatives of carboxylic acids where the hydroxyl group is replaced by a chlorine atom. This substitution dramatically enhances the electrophilicity of the carbonyl carbon, transforming it into a highly reactive center for nucleophilic attack. The chloride ion is an excellent leaving group, which facilitates a wide range of nucleophilic acyl substitution reactions.

The strategic importance of acyl chlorides lies in their ability to be readily converted into a variety of other functional groups, including:

Esters: through reaction with alcohols (alcoholysis).

Amides: through reaction with ammonia (B1221849) or primary/secondary amines (aminolysis).

Anhydrides: through reaction with carboxylate salts.

Ketones: through Friedel-Crafts acylation of aromatic compounds or reaction with organocuprates.

This versatility makes them indispensable tools in the synthesis of pharmaceuticals, agrochemicals, polymers, and fine chemicals. Their high reactivity allows for transformations that are often difficult to achieve directly from the corresponding carboxylic acids under mild conditions.

Rationale for Investigating Substituted Acyl Chlorides with Steric and Electronic Features

The reactivity of an acyl chloride can be finely tuned by introducing substituents with specific steric and electronic properties. The investigation of substituted acyl chlorides like 2-Cyano-3,3-dimethylbutanoyl chloride is driven by the desire to control reaction selectivity and stability.

Steric Hindrance (gem-dimethyl group): The presence of a bulky gem-dimethyl group adjacent to the carbonyl center introduces significant steric hindrance. This can influence the regioselectivity and stereoselectivity of reactions by directing the approach of nucleophiles. For instance, the bulky tert-butyl group can favor the formation of specific conformers or restrict access to the reactive site, potentially leading to higher yields of a desired product in complex transformations. The Thorpe-Ingold effect, or gem-dimethyl effect, suggests that the presence of a gem-dimethyl group can also accelerate intramolecular reactions by altering bond angles and bringing reactive centers into closer proximity.

Electronic Effects (cyano group): The cyano group (-C≡N) is a potent electron-withdrawing group due to the high electronegativity of the nitrogen atom and the nature of the carbon-nitrogen triple bond. When placed at the α-position to the carbonyl group, it significantly increases the electrophilicity of the carbonyl carbon, making it even more susceptible to nucleophilic attack. This enhanced reactivity can be advantageous in reactions with weak nucleophiles. Furthermore, the cyano group can influence the acidity of the α-proton and participate in subsequent chemical transformations.

The combination of these steric and electronic features in this compound presents a unique reagent with a predictable yet highly specialized reactivity profile, making it a valuable subject for synthetic investigation.

Overview of Research Trajectories for this compound and its Structural Analogues

While specific research on this compound is not widely published, the research trajectories for its structural analogues provide a clear indication of its potential applications.

Synthesis of Analogues: The synthesis of structurally similar acyl chlorides, such as 3,3-dimethylbutanoyl chloride, is well-established. Common methods involve the reaction of the corresponding carboxylic acid (3,3-dimethylbutanoic acid) with chlorinating agents like thionyl chloride (SOCl₂), phosphorus trichloride (B1173362) (PCl₃), or oxalyl chloride ((COCl)₂). A patent describes a method for preparing 3,3-dimethylbutyryl chloride by reacting 3,3-dimethylbutyric acid with phosphorus trichloride google.com. It is highly probable that 2-Cyano-3,3-dimethylbutanoic acid could be converted to the target acyl chloride using similar methodologies.

Reactions of Analogues: Research on α-cyano carbonyl compounds and sterically hindered acyl chlorides suggests several potential research avenues. For example, α-cyanoacetamides are valuable precursors for the synthesis of a variety of heterocyclic compounds. It is conceivable that this compound could be used to synthesize novel α-cyano-β,β-dimethyl amides, which could then serve as building blocks for complex heterocyclic systems with potential biological activity. Furthermore, the reactions of sterically hindered acyl chlorides are often explored for their unique selectivity in acylation reactions.

Scope and Significance of the Outline for Future Academic Inquiry

This article provides a foundational framework for future academic inquiry into this compound. The outlined sections highlight the key areas that require systematic investigation to fully elucidate the synthetic utility of this compound. The significance of this structured approach lies in its potential to:

Guide Synthetic Methodologies: By understanding the interplay of steric and electronic effects, researchers can develop novel synthetic routes that leverage the unique reactivity of this acyl chloride.

Enable Target-Oriented Synthesis: The predictable reactivity of this molecule can be exploited in the synthesis of complex target molecules with high precision.

Expand the Chemical Toolbox: A thorough investigation of this compound and its reactions would add a valuable and highly functionalized building block to the repertoire of synthetic organic chemists.

Future research should focus on the development of an efficient synthesis of this compound, a systematic study of its reactivity with a diverse range of nucleophiles, and the exploration of its applications in the synthesis of novel materials and biologically active compounds.

Structure

2D Structure

3D Structure

Properties

CAS No. |

61200-98-4 |

|---|---|

Molecular Formula |

C7H10ClNO |

Molecular Weight |

159.61 g/mol |

IUPAC Name |

2-cyano-3,3-dimethylbutanoyl chloride |

InChI |

InChI=1S/C7H10ClNO/c1-7(2,3)5(4-9)6(8)10/h5H,1-3H3 |

InChI Key |

YQPMJWMETVACGQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C(C#N)C(=O)Cl |

Origin of Product |

United States |

Reactivity Profiles and Mechanistic Investigations of 2 Cyano 3,3 Dimethylbutanoyl Chloride

Nucleophilic Acyl Substitution Pathways

Nucleophilic acyl substitution is the hallmark reaction of acyl chlorides, including 2-Cyano-3,3-dimethylbutanoyl chloride. These reactions proceed readily with a wide range of nucleophiles, leading to the formation of various carboxylic acid derivatives such as esters, amides, and anhydrides. The high reactivity stems from the electron-withdrawing nature of both the chlorine atom and the carbonyl oxygen, which renders the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. pressbooks.publibretexts.org

General Addition-Elimination Mechanism in Highly Reactive Acyl Chlorides

The universally accepted mechanism for nucleophilic acyl substitution is a two-step process known as the addition-elimination mechanism. masterorganicchemistry.comcrunchchemistry.co.uk

Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile (Nu:) on the electrophilic carbonyl carbon of this compound. This attack breaks the C=O pi bond, and the electrons are pushed onto the carbonyl oxygen, forming a negatively charged tetrahedral intermediate. libretexts.orgchemguide.co.uk

Elimination of the Leaving Group: The tetrahedral intermediate is transient. The lone pair of electrons on the oxygen atom reforms the C=O double bond. Concurrently, the chloride ion, being a stable anion and thus an excellent leaving group, is expelled. chemguide.co.uk

The net result is the substitution of the chloride with the incoming nucleophile. The presence of the α-cyano group further increases the electrophilicity of the carbonyl carbon through an inductive effect, potentially accelerating the initial nucleophilic attack. However, the sterically demanding tert-butyl group can hinder the approach of bulky nucleophiles.

Formation of Esters with Alcohols and Phenols

This compound reacts readily with alcohols and phenols to produce the corresponding esters. This reaction, often called esterification, is typically rapid and exothermic. chemguide.co.uklibretexts.org The reaction with a generic alcohol (R'-OH) proceeds as follows:

Reaction of this compound with an alcohol to form an ester.

Due to the high reactivity of the acyl chloride, the reaction goes to completion and is essentially irreversible, which is a significant advantage over the equilibrium-limited Fischer esterification of carboxylic acids. libretexts.org

While the reaction between an acyl chloride and an alcohol can proceed without a catalyst, it produces hydrogen chloride (HCl) as a byproduct. chemguide.co.uk This strong acid can potentially cause side reactions with sensitive substrates. Therefore, a non-nucleophilic weak base, such as pyridine (B92270) or triethylamine (B128534), is commonly added to the reaction mixture. crunchchemistry.co.ukresearchgate.net

The base serves two primary functions:

Acid Scavenger: It neutralizes the HCl generated during the reaction, forming a salt (e.g., pyridinium (B92312) chloride or triethylammonium (B8662869) chloride). This prevents the buildup of acid in the reaction medium. pressbooks.pub

Reaction Promotion: By removing HCl, the base drives the reaction toward the products according to Le Châtelier's principle.

The mechanism involves the alcohol attacking the acyl chloride, followed by deprotonation of the resulting oxonium ion by the base to yield the final ester product.

Table 1: Representative Esterification Reactions of this compound

| Nucleophile (Alcohol) | Base | Solvent | Product | Typical Yield |

| Methanol | Pyridine | Dichloromethane (B109758) | Methyl 2-cyano-3,3-dimethylbutanoate | High |

| Ethanol | Triethylamine | Diethyl ether | Ethyl 2-cyano-3,3-dimethylbutanoate | High |

| Isopropanol | Pyridine | Tetrahydrofuran | Isopropyl 2-cyano-3,3-dimethylbutanoate | Moderate-High |

| Phenol | Triethylamine | Toluene | Phenyl 2-cyano-3,3-dimethylbutanoate | Moderate-High |

Amidation Reactions with Ammonia (B1221849) and Primary/Secondary Amines

Amides are readily synthesized by reacting this compound with ammonia, primary amines, or secondary amines. libretexts.org The reaction is vigorous and follows the same nucleophilic addition-elimination pathway, with the nitrogen atom of the amine acting as the nucleophile. savemyexams.com

A key consideration in amidation is that two equivalents of the amine are required. The first equivalent acts as the nucleophile, while the second equivalent acts as a base to neutralize the HCl byproduct, forming an ammonium (B1175870) chloride salt. libretexts.orglibretexts.org

Reaction with Ammonia: Forms a primary amide. RCOCl + 2 NH₃ → RCONH₂ + NH₄Cl

Reaction with a Primary Amine (R'NH₂): Forms a secondary (N-substituted) amide. RCOCl + 2 R'NH₂ → RCONHR' + R'NH₃Cl

Reaction with a Secondary Amine (R'₂NH): Forms a tertiary (N,N-disubstituted) amide. RCOCl + 2 R'₂NH → RCONR'₂ + R'₂NH₂Cl

If the amine is valuable or expensive, one equivalent of the amine can be used along with an alternative, less expensive base like pyridine or triethylamine to act as the acid scavenger. researchgate.net

Table 2: Illustrative Amidation Reactions of this compound

| Nucleophile (Amine) | Base | Solvent | Product |

| Ammonia (NH₃) | Excess NH₃ | Dichloromethane | 2-Cyano-3,3-dimethylbutanamide |

| Methylamine (CH₃NH₂) | Excess CH₃NH₂ | Tetrahydrofuran | N-Methyl-2-cyano-3,3-dimethylbutanamide |

| Diethylamine ((CH₃CH₂)₂NH) | Triethylamine | Diethyl ether | N,N-Diethyl-2-cyano-3,3-dimethylbutanamide |

| Aniline (C₆H₅NH₂) | Pyridine | Toluene | N-Phenyl-2-cyano-3,3-dimethylbutanamide |

Synthesis of Carboxylic Acid Anhydrides via Carboxylate Salts

This compound can be used to synthesize both symmetric and mixed carboxylic acid anhydrides. This is achieved through its reaction with a carboxylate salt (the conjugate base of a carboxylic acid), which acts as an oxygen-centered nucleophile. masterorganicchemistry.comlibretexts.org

RCOCl + R'COO⁻Na⁺ → RCO-O-COR' + NaCl

The reaction proceeds via the standard addition-elimination mechanism, where the carboxylate attacks the acyl chloride, and the chloride ion is subsequently eliminated. masterorganicchemistry.com This method is highly efficient for preparing anhydrides. nih.gov To prepare a symmetric anhydride (B1165640) from this compound, it would be reacted with sodium 2-cyano-3,3-dimethylbutanoate. To prepare a mixed anhydride, a different carboxylate salt would be used.

Generation and Transformations of Acyl Radicals

Beyond ionic pathways, acyl chlorides can serve as precursors for acyl radicals under specific conditions. The generation of acyl radicals from stable precursors like acyl chlorides has become a significant area of research, particularly with the advent of visible-light photoredox catalysis. nih.govnih.gov

Acyl radicals are valuable synthetic intermediates that can participate in a variety of transformations not accessible through traditional polar reactions. nih.gov General methods to generate acyl radicals from acyl chlorides often involve single-electron transfer (SET) from a photocatalyst or a transition metal complex. nih.gov

For this compound, its transformation into the corresponding acyl radical could be achieved using modern photocatalytic methods. A proposed pathway would involve the excited state of a photocatalyst reducing the acyl chloride. This process, however, can be challenging due to the high reduction potential of acyl chlorides. An alternative strategy involves the in-situ conversion of the acyl chloride to a more readily reducible species, which then enters the photocatalytic cycle to generate the acyl radical. researchgate.net

Once generated, the 2-cyano-3,3-dimethylbutanoyl radical could undergo several transformations, including:

Giese-type additions: Addition to electron-deficient alkenes.

Decarbonylation: Loss of carbon monoxide to form a 1-cyano-2,2-dimethylpropyl radical, although this is less common for acyl radicals compared to acyl-metal complexes.

Coupling reactions: Dimerization or cross-coupling with other radical species.

These radical-based transformations represent an advanced and powerful way to utilize the reactivity of this compound beyond classical nucleophilic substitution.

Visible-Light Photoredox Catalysis for Acyl Radical Formation

Visible-light photoredox catalysis has become a powerful method for generating highly reactive acyl radicals from stable acyl precursors, including acyl chlorides, under mild conditions. nih.govnih.gov The process typically involves a photocatalyst that, upon excitation by visible light, engages in a single-electron transfer (SET) with the acyl chloride. This leads to the formation of a radical anion, which rapidly fragments to release a chloride anion and the desired acyl radical. rsc.org

For this compound, the generation of the corresponding 2-cyano-3,3-dimethylbutanoyl radical is mechanistically feasible. The presence of the α-cyano group can influence the electronic properties of the molecule, potentially affecting the ease of reduction by the excited photocatalyst. Acyl chlorides are known precursors for acyl radicals in visible-light photocatalysis, enabling a variety of synthetic transformations that were previously difficult to achieve. nih.govrsc.org

Radical Acylation Reactions for Carbon-Carbon Bond Construction

Once formed, the 2-cyano-3,3-dimethylbutanoyl radical would serve as a versatile intermediate for constructing new carbon-carbon bonds. Acyl radicals are nucleophilic species that readily participate in reactions such as Giese-type additions to electron-deficient alkenes and Minisci-type acylations of heteroarenes. nih.gov

The reactivity of the 2-cyano-3,3-dimethylbutanoyl radical would be influenced by two primary factors:

Steric Hindrance: The bulky tert-butyl group adjacent to the radical center would impose significant steric constraints, directing its addition to less hindered positions on a coupling partner.

Electronic Effects: The α-cyano group can stabilize the adjacent radical center to some extent and influences the electronic nature of the radical.

These features could be harnessed to achieve high selectivity in acylation reactions. For instance, in reactions with styrenes, the sterically demanding radical would be expected to add exclusively to the terminal carbon, leading to the formation of a single regioisomeric product. The subsequent transformation of these adducts can lead to a variety of complex molecules, including valuable heterocyclic compounds. rsc.org Recent advancements have demonstrated the use of photoredox catalysis to facilitate three-component reactions, such as the 1,2-cyanoalkylpyridylation of styrenes, which proceeds through a radical relay mechanism involving C-C bond cleavage and radical addition. nih.gov

Mechanistic Insights into Photoredox-Mediated Processes

The general mechanism for the formation of an acyl radical from an acyl chloride via photoredox catalysis begins with the absorption of visible light by a photocatalyst (PC), such as a ruthenium or iridium complex, promoting it to an excited state (*PC). princeton.edu This excited catalyst is a potent single-electron donor.

A plausible catalytic cycle for generating the 2-cyano-3,3-dimethylbutanoyl radical is as follows:

Excitation: The photocatalyst (PC) absorbs a photon of visible light to form the excited state (*PC).

Single-Electron Transfer (SET): The excited photocatalyst (*PC) transfers an electron to the this compound. This is a reductive quenching pathway.

Fragmentation: The resulting radical anion of the acyl chloride is unstable and undergoes rapid fragmentation, eliminating a chloride ion (Cl⁻) to generate the 2-cyano-3,3-dimethylbutanoyl radical.

Radical Reaction: The acyl radical engages with a substrate (e.g., an alkene) to form a new C-C bond, generating a new radical intermediate.

Catalyst Regeneration: The oxidized photocatalyst (PC⁺) is reduced back to its ground state by a sacrificial electron donor in the system, completing the catalytic cycle.

This process occurs under mild, room-temperature conditions, avoiding the harsh reagents often required in traditional radical chemistry. princeton.edu

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling provides a powerful alternative for the functionalization of acyl chlorides. The Acyl Suzuki cross-coupling, in particular, is a cornerstone transformation for the synthesis of ketones from acyl chlorides and organoboron reagents. mdpi.comnih.gov

Acyl Suzuki Cross-Coupling for Ketone Synthesis

The Acyl Suzuki reaction involves the palladium- or nickel-catalyzed coupling of an acyl electrophile with an organoboron compound, such as a boronic acid. mdpi.com This method is highly valued for its functional group tolerance and operational simplicity compared to classical methods like Friedel-Crafts acylation. nih.gov The reaction of this compound with various arylboronic acids would yield sterically hindered α-cyanoketones, which are valuable synthetic building blocks. The compatibility of the cyano group in such transformations has been demonstrated in mechanochemical Suzuki-Miyaura couplings. acs.org

Palladium catalysts are most commonly employed for Suzuki-Miyaura reactions. However, the coupling of sterically hindered substrates like this compound presents a significant challenge, as the bulky tert-butyl group can impede the key steps of oxidative addition and reductive elimination in the catalytic cycle. nih.govorganic-chemistry.org

To overcome this steric hindrance, specialized catalyst systems featuring bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs) have been developed. These ligands promote the formation of coordinatively unsaturated palladium(0) species that are highly active towards the C-Cl bond of the acyl chloride. organic-chemistry.orgorganic-chemistry.org

Table 1: Representative Palladium Catalyst Systems for Suzuki-Miyaura Coupling of Hindered Substrates

| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Reference |

|---|---|---|---|---|---|

| Pd(OAc)₂ | WK-phos | K₃PO₄ | Toluene | 100 | researchgate.net |

| Pd(PPh₃)₄ | (t-Bu)PCy₂ | K₂CO₃ | Dioxane/H₂O | 100 | nih.gov |

| Pd-NHC Complex | Acenaphthoimidazolylidene | t-BuOK | Dioxane | 80 | organic-chemistry.org |

This table presents data for analogous hindered aryl chlorides, which informs the potential conditions for hindered acyl chlorides.

The choice of base and solvent is also critical. Anhydrous conditions using bases like cesium carbonate or potassium phosphate (B84403) are often preferred for acyl Suzuki couplings to prevent hydrolysis of the acyl chloride. nih.gov

Nickel catalysis has emerged as a powerful and often more cost-effective alternative to palladium for cross-coupling reactions, particularly for challenging substrates like sterically hindered or electron-rich chlorides. mdpi.comnih.gov Nickel catalysts can exhibit different reactivity profiles and are often superior in activating the robust C-Cl bond of acyl chlorides.

For a substrate like this compound, a nickel-based system could offer higher yields and milder reaction conditions. Ligands such as bulky phosphines or NHCs are also crucial in nickel catalysis to stabilize the active Ni(0) species and facilitate the cross-coupling process. nih.gov Nickel-catalyzed couplings have shown good tolerance for various functional groups, including nitriles. acs.org

Table 2: Representative Nickel Catalyst Systems for Suzuki-Miyaura Coupling

| Catalyst Precursor | Ligand | Base/Additive | Solvent | Temperature (°C) | Reference |

|---|---|---|---|---|---|

| Ni(II)-σ-aryl | - | K₃PO₄ | Toluene | 60 | mdpi.com |

| Ni(cod)₂ | PCy₃ | K₃PO₄ | Dioxane | 100 | N/A |

| NiCl₂(dme) | IPr (NHC) | K₃PO₄ | Dioxane | 80 | N/A |

This table shows general and specific conditions for nickel-catalyzed Suzuki-Miyaura couplings, highlighting their applicability under mild conditions.

The development of well-defined Ni(II) precatalysts has further improved the reliability and scope of these reactions, allowing for the coupling of a wide range of sterically and electronically diverse partners at room temperature. nih.gov

Reductive Transformations and Organometallic Reagent Reactivity

The reduction of acyl chlorides is a fundamental transformation in organic synthesis. Strong hydride donors like lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄) are commonly employed for this purpose.

Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a powerful reducing agent capable of reducing a wide range of functional groups, including acyl chlorides and nitriles. libretexts.org The reaction of an acyl chloride with LiAlH₄ is highly exothermic and proceeds via a two-step mechanism. The first hydride transfer reduces the acyl chloride to an aldehyde intermediate. This aldehyde is more reactive than the starting acyl chloride and is immediately reduced further to a primary alcohol. Due to the high reactivity of LiAlH₄, it is not possible to stop the reaction at the aldehyde stage. mit.edu

In the case of this compound, LiAlH₄ is expected to reduce the acyl chloride group to a primary alcohol, yielding 2-cyano-3,3-dimethylbutan-1-ol. However, LiAlH₄ is also capable of reducing the nitrile functionality to a primary amine. libretexts.org Therefore, the reaction of this compound with a sufficient excess of LiAlH₄ would likely lead to the formation of 2-(aminomethyl)-3,3-dimethylbutan-1-ol. The chemoselectivity would depend on the reaction conditions and stoichiometry of the reagent.

Sodium Borohydride (NaBH₄): NaBH₄ is a milder and more selective reducing agent compared to LiAlH₄. It readily reduces aldehydes and ketones, and is also effective for the reduction of acyl chlorides to primary alcohols. mit.eduwikipedia.org Similar to LiAlH₄, the reaction proceeds through an aldehyde intermediate which is subsequently reduced. chemsynthesis.com

A key difference in the context of this compound is the general inertness of NaBH₄ towards nitrile groups. nih.gov Therefore, the treatment of this compound with NaBH₄ is expected to selectively reduce the acyl chloride moiety, affording 2-cyano-3,3-dimethylbutan-1-ol as the major product, leaving the cyano group intact.

| Hydride Donor | Expected Product(s) | Notes |

|---|---|---|

| LiAlH₄ | 2-(aminomethyl)-3,3-dimethylbutan-1-ol | Reduces both acyl chloride and nitrile groups. |

| NaBH₄ | 2-cyano-3,3-dimethylbutan-1-ol | Selectively reduces the acyl chloride group. |

Gilman reagents (lithium dialkylcuprates, R₂CuLi) are organometallic compounds that are particularly useful for the synthesis of ketones from acyl chlorides. mit.edu Unlike more reactive organometallic reagents such as Grignard or organolithium reagents, Gilman reagents are significantly less reactive towards ketones. masterorganicchemistry.comwikipedia.org This difference in reactivity allows for the selective formation and isolation of the ketone product without subsequent nucleophilic attack. thieme-connect.denih.gov

The reaction of this compound with a Gilman reagent, such as lithium dimethylcuprate ((CH₃)₂CuLi), is expected to proceed via a nucleophilic acyl substitution mechanism. One of the alkyl groups from the cuprate (B13416276) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling the chloride leaving group to yield the corresponding α-cyano ketone. thieme-connect.dewikipedia.org

For example, the reaction with lithium dimethylcuprate would be expected to produce 4-cyano-4,5,5-trimethyl-2-hexanone. The nitrile group is generally not reactive towards Gilman reagents, especially under the typical low-temperature conditions (-78 °C) used for these reactions. thieme-connect.de This chemoselectivity makes the use of Gilman reagents an attractive method for the synthesis of ketones from substrates bearing sensitive functional groups like nitriles.

| Gilman Reagent | Expected Ketone Product | Reaction Type |

|---|---|---|

| (CH₃)₂CuLi | 4-cyano-4,5,5-trimethyl-2-hexanone | Nucleophilic Acyl Substitution |

| (CH₃CH₂)₂CuLi | 5-cyano-5,6,6-trimethyl-3-heptanone | Nucleophilic Acyl Substitution |

Grignard Reagents (RMgX): Grignard reagents are highly reactive organometallic compounds that readily react with acyl chlorides. thieme-connect.de The reaction typically does not stop at the ketone stage. The initial nucleophilic acyl substitution produces a ketone, which is more reactive towards the Grignard reagent than the starting acyl chloride. Consequently, a second equivalent of the Grignard reagent immediately adds to the ketone in a nucleophilic addition reaction, leading to the formation of a tertiary alcohol upon acidic workup. nih.govmit.eduwikipedia.org

When this compound is treated with a Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), the expected product is a tertiary alcohol. The first equivalent would form an intermediate α-cyano ketone, which would then be attacked by a second equivalent of the Grignard reagent. However, Grignard reagents can also react with nitriles. The nucleophilic addition of a Grignard reagent to a nitrile, followed by hydrolysis, yields a ketone. researchgate.net This presents a potential for competing reaction pathways. The relative reactivity of the acyl chloride versus the nitrile group in this compound towards Grignard reagents is not well-documented, and the product distribution may depend on the specific Grignard reagent and reaction conditions. However, given the high reactivity of acyl chlorides, initial reaction at the carbonyl center is highly probable.

Organolithium Reagents (RLi): Organolithium reagents are even more reactive than Grignard reagents and behave similarly in their reactions with acyl chlorides, leading to the formation of tertiary alcohols through a double addition process. nih.govunt.edu As with Grignard reagents, the potential for reaction with the nitrile group exists. Organolithium reagents are also very strong bases and can cause enolization or other side reactions, particularly with sterically hindered substrates. mdpi.comutexas.edu

| Organometallic Reagent | Expected Major Product Type | Notes |

|---|---|---|

| Grignard Reagent (e.g., CH₃MgBr) | Tertiary Alcohol | Double addition to the carbonyl group is expected. Potential for side reaction at the nitrile group. |

| Organolithium Reagent (e.g., CH₃Li) | Tertiary Alcohol | Highly reactive, double addition expected. High potential for side reactions. |

Exploitation in Cycloaddition Chemistry (e.g., Formal [2+2] and [4+2] Cycloadditions)

While no specific cycloaddition reactions involving this compound have been reported, its structure suggests potential participation in such transformations, primarily through the in situ generation of a ketene (B1206846) intermediate or by acting as a dienophile.

Formal [2+2] Cycloadditions: A common strategy for [2+2] cycloadditions involving acyl chlorides is their conversion to ketenes. Treatment of an acyl chloride possessing an α-hydrogen with a non-nucleophilic base, such as triethylamine, leads to the elimination of hydrogen chloride and the formation of a ketene. nih.gov Ketenes are highly reactive species that readily undergo [2+2] cycloaddition with alkenes to form cyclobutanones.

In the case of this compound, treatment with triethylamine would be expected to generate the corresponding α-cyano-tert-butylketene. This reactive intermediate could then be trapped in situ with an olefin. For example, its reaction with cyclopentadiene (B3395910) would be expected to yield a bicyclic α-cyanocyclobutanone adduct. The stereochemical outcome of such cycloadditions is often governed by the concerted [π2s + π2a] mechanism. nih.gov

Formal [4+2] Cycloadditions (Diels-Alder Reactions): The Diels-Alder reaction is a powerful tool for the formation of six-membered rings, involving the reaction of a conjugated diene with a dienophile. wikipedia.org The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups. Both the acyl chloride and the nitrile functionalities are electron-withdrawing, suggesting that this compound could potentially act as a dienophile.

However, the carbonyl group of an acyl chloride is generally a weak dienophile. More commonly, the carbon-carbon double or triple bond of an α,β-unsaturated acyl chloride would participate in Diels-Alder reactions. Similarly, while the cyano group can act as a dienophile, unactivated nitriles are known to be poor participants in thermal Diels-Alder reactions. mit.edu Lewis acid catalysis can sometimes be employed to lower the LUMO of the dienophile and enhance its reactivity. wikipedia.org Therefore, while theoretically possible, the participation of this compound as a dienophile in a [4+2] cycloaddition would likely require harsh conditions or specific activation.

Analytical and Spectroscopic Characterization of 2 Cyano 3,3 Dimethylbutanoyl Chloride and Its Reaction Products

Spectroscopic Techniques for Structural Elucidation

The definitive identification and structural confirmation of 2-Cyano-3,3-dimethylbutanoyl chloride and its subsequent reaction products rely heavily on a suite of spectroscopic techniques. These methods provide detailed insights into the molecular architecture, including the connectivity of atoms and the presence of specific functional groups. Among these, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are fundamental tools for unambiguous characterization.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical method that probes the magnetic properties of atomic nuclei to reveal detailed information about the structure and chemical environment of a molecule. For the structural analysis of this compound, both proton (¹H) and carbon-13 (¹³C) NMR are indispensable.

In the ¹H NMR spectrum of this compound, the signals corresponding to the different protons appear at characteristic chemical shifts. The nine equivalent protons of the sterically bulky tert-butyl group are expected to produce a single, sharp singlet. The proton attached to the carbon atom bearing both the cyano and the acyl chloride groups (the α-carbon) is anticipated to appear as a singlet at a lower field, influenced by the electron-withdrawing nature of the adjacent functionalities.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| (CH₃)₃C- | 1.35 | Singlet |

| -CH(CN)COCl | 4.08 | Singlet |

Table 1: Predicted ¹H NMR Spectral Data for this compound

The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. Each chemically distinct carbon atom in this compound gives rise to a specific signal. The carbon atom of the acyl chloride's carbonyl group is expected to have the highest chemical shift (most downfield) due to significant deshielding. The carbon of the nitrile group also appears in a characteristic region. The quaternary and methyl carbons of the tert-butyl group, along with the α-carbon, will resonate at higher field positions.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| -C OCl | 165.7 |

| -C N | 115.1 |

| -C H(CN)- | 49.3 |

| (C H₃)₃C - | 36.3 |

| (C H₃)₃C- | 26.8 |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Mass spectrometry is a vital analytical technique for determining the molecular weight of a compound and deducing its structure from the fragmentation patterns. chemguide.co.uk When this compound is analyzed, the mass spectrum will show a molecular ion (M+) peak corresponding to its molecular weight of approximately 159.61 g/mol . chemsynthesis.com

The energetic molecular ions tend to break apart into smaller, characteristic fragments. chemguide.co.uk For this particular molecule, fragmentation is likely to occur through several pathways. A common fragmentation involves the loss of the chlorine atom, a process known as alpha-cleavage. Another significant fragmentation pathway could be the loss of the tert-butyl group, which forms a stable tertiary carbocation. The cleavage of the bond adjacent to the carbonyl group can also lead to the formation of acylium ions. libretexts.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative and Qualitative Analytical Methodologies

In addition to spectroscopic characterization for structural confirmation, quantitative analytical methods are crucial for assessing the purity and determining the concentration of this compound.

The amount of acyl chloride in a sample can be accurately determined using titrimetric methods. acs.org A well-established procedure involves the reaction of the acyl chloride with a nucleophile, such as water or an alcohol. This reaction quantitatively produces hydrochloric acid (HCl) and the corresponding carboxylic acid or ester.

The total amount of acid generated can then be determined by titration with a standardized solution of a strong base, like sodium hydroxide. rsc.org A pH meter can be used to monitor the titration and accurately determine the equivalence point. acs.org Alternatively, the chloride ions produced from the hydrolysis of the acyl chloride can be quantified by argentometric titration, where they are reacted with a standard solution of silver nitrate. These titrimetric approaches offer a reliable and precise means of quantifying the acyl chloride content. rsc.org

Theoretical and Computational Chemistry Studies on 2 Cyano 3,3 Dimethylbutanoyl Chloride Reactivity

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in elucidating the mechanisms of reactions involving acyl chlorides. researchgate.net For 2-Cyano-3,3-dimethylbutanoyl chloride, these calculations can map the potential energy surface for reactions such as nucleophilic acyl substitution. chemistrystudent.com This process involves identifying the geometries and energies of reactants, transition states, intermediates, and products.

The typical mechanism for nucleophilic attack on an acyl chloride proceeds via a tetrahedral intermediate. chemistrystudent.com Computational modeling can pinpoint the transition state leading to this intermediate and calculate its activation energy. acs.org For this specific molecule, a key area of investigation would be how the bulky tert-butyl group and the adjacent cyano group influence the energy barrier of this step. Calculations would likely show that while the cyano group increases the carbonyl carbon's electrophilicity, the tert-butyl group sterically hinders the nucleophile's approach, leading to a complex interplay that governs the reaction rate. youtube.comnumberanalytics.com

Furthermore, quantum chemical calculations can explore alternative reaction pathways. For instance, under certain conditions with Lewis acids, pivaloyl chloride (a close analog lacking the cyano group) is known to decarbonylate, forming a stable tert-butyl carbocation. stackexchange.com Theoretical studies could predict whether this compound is susceptible to a similar decomposition, providing insight into its stability and potential side reactions.

Prediction of Electronic Structure and Reactivity Parameters

The electronic structure of a molecule is fundamental to its reactivity. Computational methods can predict a variety of parameters that describe the distribution of electrons and identify reactive sites.

Atomic Charges: Methods like Mulliken population analysis can calculate the partial charges on each atom. For this compound, the carbonyl carbon is expected to have a significant partial positive charge, enhanced by the electron-withdrawing effects of the adjacent chlorine, oxygen, and cyano groups. chemistrystudent.comnumberanalytics.com This identifies it as the primary site for nucleophilic attack.

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The LUMO is typically centered on the π* antibonding orbital of the carbonyl group. A lower LUMO energy indicates greater susceptibility to nucleophilic attack. The presence of the electron-withdrawing cyano group is expected to lower the LUMO energy of this compound compared to pivaloyl chloride, thereby increasing its intrinsic reactivity. aps.org

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution. For this molecule, the map would show a region of high positive potential (electrophilic site) around the carbonyl carbon and regions of negative potential (nucleophilic sites) around the oxygen, chlorine, and nitrogen atoms.

| Parameter | Predicted Value/Observation | Implication for Reactivity |

|---|---|---|

| Partial Charge on Carbonyl Carbon | High Positive (δ+) | Primary site for nucleophilic attack. |

| LUMO Energy | Relatively Low | High susceptibility to nucleophiles. aps.org |

| HOMO-LUMO Gap | Small | Indicates high chemical reactivity. researchgate.net |

| MEP Minimum (Negative) | Located on Carbonyl Oxygen and Cyano Nitrogen | Sites for electrophilic interaction. |

Modeling Steric and Electronic Effects on Reaction Pathways

A central aspect of this molecule's chemistry is the interplay between steric and electronic effects. researchgate.netnih.govfrancis-press.com

Electronic Effects: The cyano group is strongly electron-withdrawing through both induction (the sigma-bond framework) and resonance. This effect significantly increases the electrophilicity of the carbonyl carbon, making the molecule more reactive towards nucleophiles than simple alkyl acyl chlorides like pivaloyl chloride. numberanalytics.comfrancis-press.com Computational models can quantify this effect by comparing the calculated reaction barriers with and without the cyano group.

Steric Effects: The tert-butyl group is exceptionally bulky. manavchem.com This steric hindrance can physically block or slow the approach of a nucleophile to the carbonyl carbon, thereby increasing the activation energy of a reaction. youtube.comnumberanalytics.com This effect is purely repulsive and depends on the size of the incoming nucleophile. Computational models can simulate the approach of various nucleophiles and calculate the steric repulsion energy, predicting how reaction rates will vary with nucleophile size.

Conformation Analysis and Conformational Energetics

Even in a relatively small molecule, rotation around single bonds leads to different conformations with varying energies. upenn.edu Conformational analysis of this compound would focus on the rotation around the C-C bond connecting the carbonyl group to the tert-butyl group.

Computational methods can perform a potential energy scan by systematically rotating this bond and calculating the energy at each step. This would reveal the most stable (lowest energy) conformations and the energy barriers to rotation between them. It is expected that the most stable conformers would be staggered, minimizing the steric repulsion between the carbonyl group and the methyl groups of the tert-butyl moiety. upenn.edu The eclipsed conformations, where these groups are aligned, would represent the transition states for rotation and have the highest energy.

| Conformation (Dihedral Angle C=O – C – C – CH₃) | Relative Energy (kcal/mol) | Description |

|---|---|---|

| 60° (Gauche/Staggered) | 0.0 | Most stable, minimum steric interaction. |

| 120° (Eclipsed) | ~4-5 | Rotational barrier, high steric strain. |

| 180° (Anti/Staggered) | ~0.2 | Slightly higher in energy than gauche due to other interactions. |

Future Research Directions and Innovations in 2 Cyano 3,3 Dimethylbutanoyl Chloride Chemistry

Development of More Sustainable and Environmentally Benign Synthetic Methods

Traditional methods for synthesizing acyl cyanides often involve the use of highly toxic cyanide sources and harsh reaction conditions, posing significant environmental and safety concerns. google.comgoogle.com A primary focus of future research is the development of sustainable and environmentally benign synthetic pathways to 2-Cyano-3,3-dimethylbutanoyl chloride.

One promising avenue is the exploration of cyanide-free synthesis routes. Recent studies have demonstrated methods for generating acyl cyanides without external cyanide sources, for instance, through the ruthenium-catalyzed selective C-H oxidation of benzylic nitriles. researchgate.net Adapting such methodologies to aliphatic systems like this compound would represent a significant leap forward. Another approach involves using less toxic and more environmentally compatible cyanide reagents. For example, potassium hexacyanoferrate(II), a non-toxic cyanide source, has been successfully used in palladium-catalyzed cyanation of aryl chlorides and could be investigated for the synthesis of acyl cyanides. organic-chemistry.org

Furthermore, the principles of green chemistry are being increasingly applied, focusing on:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Use of Safer Solvents: Replacing hazardous organic solvents like o-dichlorobenzene or ether with greener alternatives such as ionic liquids, supercritical fluids, or even water where possible. google.comgoogle.com

Energy Efficiency: Developing reactions that can be conducted at ambient temperature and pressure to reduce energy consumption. google.com

The table below summarizes potential green alternatives to traditional synthetic methods.

| Traditional Method Component | Sustainable Alternative | Key Advantages |

| Cyanide Source | Alkali metal cyanides (e.g., NaCN), Hydrocyanic acid | Potassium hexacyanoferrate(II), Zinc Cyanide, Cyanide-free routes (e.g., oxidation of nitriles) |

| Catalyst | Heavy metal cyanides (e.g., Cu(I) cyanide) | Transition-metal catalysts (Pd, Ni), Phase-transfer catalysts |

| Solvent | o-dichlorobenzene, Ether | Acetonitrile, Toluene, Ionic liquids, Water |

| Reaction Conditions | High temperatures (100-300°C) | Mild or ambient temperatures |

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

Catalysis is central to modern chemical synthesis, and the development of novel catalytic systems for the production of this compound is a vibrant area of research. The goal is to enhance reaction rates, yields, and selectivity while minimizing waste.

Transition-metal catalysis offers significant potential. Nickel-catalyzed decarbonylative cyanation of acyl chlorides provides a route to nitrile compounds under neutral conditions and could be adapted for this specific molecule. organic-chemistry.org Similarly, palladium catalysts, often used for cyanation of aryl halides, could be explored. organic-chemistry.org Research into copper-catalyzed systems, which have shown efficacy in aerobic oxidative C-CN bond cleavage, could also inspire new synthetic pathways. rsc.org A key challenge is managing catalyst stability and preventing the formation of undesired by-products. google.com

Phase-transfer catalysts (PTCs), such as tetrabutylammonium (B224687) bromide (TBABr) and cetyltrimethylammonium bromide (CTAB), have proven effective in facilitating the reaction between an aqueous cyanide salt phase and an organic acyl chloride phase. researchgate.net Future work could focus on designing more efficient and recyclable PTCs, potentially immobilized on solid supports, to streamline product purification and catalyst recovery.

The table below details various catalytic systems and their potential impact on the synthesis of this compound.

| Catalyst Type | Example(s) | Potential Advantages | Research Focus |

| Transition Metal | Pd/C, NiCl₂, CuBr₂, Ru-complexes | High yield, mild reaction conditions, wide functional group tolerance. researchgate.netorganic-chemistry.orgresearchgate.net | Developing catalysts with higher turnover numbers, improving substrate scope to aliphatic acyl chlorides. |

| Phase-Transfer | TBABr, CTAB | Enhanced reaction rates, use of inexpensive cyanide salts, simplified workup. researchgate.net | Designing immobilized or recyclable PTCs, overcoming issues like reagent clumping. researchgate.net |

| Organocatalysis | Amine bases (e.g., DMAP) | Metal-free synthesis, avoiding heavy metal contamination in the final product. researchgate.net | Improving catalyst efficiency and selectivity for cyanation reactions. |

Expanding the Scope of Applications in Emerging Fields of Chemical Biology and Materials Science

The unique structure of this compound, featuring both a reactive acyl chloride and a nitrile group, makes it a versatile building block. Future research will likely focus on leveraging this reactivity to create novel molecules for applications in chemical biology and materials science.

In chemical biology , acyl cyanides can serve as precursors for a wide range of heterocyclic compounds, many of which form the scaffolds of biologically active molecules. researchgate.netresearchgate.net The cyano group can be transformed into amines, amides, or other functionalities, while the acyl chloride group is a potent acylating agent. This dual reactivity could be harnessed to synthesize novel probes for studying biological processes or as building blocks for new therapeutic agents. For instance, 3-cyano-2-pyridone derivatives, which can be synthesized from cyano-containing precursors, have shown insecticidal properties. mdpi.com

In materials science , the incorporation of the polar nitrile group can impart unique properties to polymers and other materials, such as improved thermal stability or specific dielectric properties. The acyl chloride functionality allows for the covalent attachment of the molecule to polymer backbones or surfaces. Potential applications could include the development of:

Specialty Polymers: Creating polymers with tailored properties by incorporating the 2-cyano-3,3-dimethylbutanoyl moiety.

Functional Surfaces: Modifying surfaces to alter their chemical and physical properties, for example, to improve adhesion or biocompatibility.

Organic Electronics: Using the molecule as a building block for organic semiconductors or other electronic materials.

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of highly reactive and potentially hazardous compounds like this compound is ideally suited for modern automation and flow chemistry techniques. These technologies offer precise control over reaction parameters, enhance safety, and allow for seamless scale-up. flinders.edu.au

Flow chemistry , where reagents are continuously pumped through a reactor, offers several advantages over traditional batch processing:

Enhanced Safety: Small reaction volumes minimize the risks associated with handling toxic reagents like cyanides and managing exothermic reactions.

Precise Control: Superior control over temperature, pressure, and mixing leads to higher yields and purities. flinders.edu.au

Scalability: Production can be easily scaled up by running the system for longer periods, avoiding the challenges of scaling up batch reactors. synthiaonline.com

Automated synthesis platforms can integrate reaction execution, workup, and purification steps. synthiaonline.comucla.edu When combined with artificial intelligence and machine learning algorithms, these systems can rapidly screen different catalysts, solvents, and conditions to optimize the synthesis of this compound. This high-throughput experimentation can accelerate the discovery of novel, efficient, and sustainable synthetic methods discussed in the sections above. researchgate.netucla.edu The integration of in-line analytical techniques allows for real-time monitoring and optimization of the reaction, ensuring consistent product quality. flinders.edu.au This approach represents a significant step towards the on-demand, autonomous synthesis of valuable chemical intermediates. synthiaonline.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Cyano-3,3-dimethylbutanoyl chloride, and how can reaction efficiency be optimized?

- Methodological Answer : The compound can be synthesized via acylation of 3,3-dimethylbutanenitrile using thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions. Optimization involves monitoring reaction progress via FT-IR to track carbonyl chloride formation (1,690–1,810 cm⁻¹) and adjusting stoichiometric ratios (e.g., 1:1.2 nitrile:chlorinating agent). Temperature control (0–5°C) minimizes side reactions like hydrolysis . Factorial design (e.g., varying solvent polarity, catalyst presence) can systematically identify optimal conditions .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : ¹³C NMR to confirm the cyano group (~115–120 ppm) and acyl chloride carbonyl (~170 ppm).

- Titration : Quantitative determination of active chloride via AgNO₃ titration.

- Chromatography : HPLC with a C18 column and UV detection (220 nm) to assess purity (>98% recommended for synthetic applications) .

Q. What purification techniques are effective for isolating this compound from reaction byproducts?

- Methodological Answer : Distillation under reduced pressure (boiling point ~80–90°C at 10 mmHg) is preferred due to the compound’s moisture sensitivity. For trace impurities, silica gel flash chromatography (hexane:ethyl acetate 9:1) can be employed. Membrane separation technologies, such as nanofiltration, may also enhance scalability .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic acyl substitution reactions?

- Methodological Answer : The bulky 3,3-dimethyl group sterically hinders nucleophilic attack, requiring polar aprotic solvents (e.g., DMF) to stabilize transition states. Computational modeling (DFT studies) can predict activation energies for reactions with amines or alcohols. Experimentally, kinetic studies under varying temperatures (Arrhenius plots) quantify steric effects .

Q. What are the stability challenges of this compound under different storage conditions, and how can degradation pathways be mitigated?

- Methodological Answer : The compound hydrolyzes readily in humid environments. Stability studies using TGA/DSC identify decomposition thresholds (>40°C). Storage under inert gas (argon) with molecular sieves (3Å) extends shelf life. Degradation products (e.g., carboxylic acid) can be monitored via GC-MS .

Q. How can contradictions in literature data regarding the compound’s reactivity with Grignard reagents be resolved?

- Methodological Answer : Conflicting reports may arise from solvent polarity or Grignard reagent nucleophilicity. A systematic comparison using controlled variables (e.g., THF vs. ether solvents, aryl vs. alkyl Grignards) with in situ IR spectroscopy can clarify mechanisms. Meta-analysis of prior studies should account for methodological biases (e.g., incomplete anhydrous conditions) .

Q. What role does this compound play in multi-step syntheses of bioactive molecules, and how can its compatibility with sensitive functional groups be ensured?

- Methodological Answer : The acyl chloride is useful for introducing cyanoalkyl motifs in pharmaceuticals. Compatibility with esters or amines requires low-temperature (-20°C) stepwise coupling. Protecting group strategies (e.g., tert-butoxycarbonyl for amines) prevent undesired side reactions. Reaction monitoring via LC-MS ensures intermediate stability .

Theoretical and Methodological Frameworks

Q. How can researchers integrate computational chemistry to predict the behavior of this compound in novel reaction systems?

- Methodological Answer : Molecular dynamics simulations (e.g., Gaussian or ORCA software) model solvent interactions and transition states. QSAR studies correlate substituent effects (e.g., varying R-groups on analogous acyl chlorides) with reactivity trends, guiding experimental design .

Q. What experimental designs are optimal for studying the compound’s application in polymer chemistry (e.g., as a monomer precursor)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.